(Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
(Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound characterized by a long aliphatic chain with a double bond in the Z-configuration, attached to a pyrrolidine ring with a carboxylic acid and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as octadec-9-enoic acid and pyrrolidine derivatives.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) and at controlled temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of (Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid may involve:
Large-scale reactors: To handle the bulk quantities of reagents.
Continuous flow systems: To ensure efficient mixing and reaction control.
Purification techniques: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid (H₂SO₄) or N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: More oxidized ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Esters or amides.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Biomolecular Interactions: Studied for its interactions with proteins and enzymes.
Cell Signaling: Potential role in modulating cell signaling pathways.
Medicine
Drug Development: Investigated for its potential therapeutic properties.
Pharmacology: Studied for its effects on various biological targets.
Industry
Material Science: Used in the development of novel materials with specific properties.
Cosmetics: Potential ingredient in skincare formulations due to its unique chemical properties.
Mechanism of Action
The mechanism by which (Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways such as oxidative stress response or inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
(E)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with the double bond in the E-configuration.
Uniqueness
Structural Features: The Z-configuration of the double bond and the specific positioning of the functional groups make it unique.
Reactivity: Its reactivity profile differs from similar compounds due to the specific arrangement of its functional groups.
This detailed overview provides a comprehensive understanding of (Z)-1-(Octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
94108-41-5 |
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Molecular Formula |
C23H41NO3 |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
1-[(Z)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C23H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23(26)27)19-22(24)25/h9-10,21H,2-8,11-20H2,1H3,(H,26,27)/b10-9- |
InChI Key |
OLRBXRSNJFXWTD-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN1CC(CC1=O)C(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)O |
Origin of Product |
United States |
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